molecular formula C9H7BrFN B13894701 2-Bromo-4-ethyl-3-fluorobenzonitrile

2-Bromo-4-ethyl-3-fluorobenzonitrile

Cat. No.: B13894701
M. Wt: 228.06 g/mol
InChI Key: ZQSMRJMJKRVNFP-UHFFFAOYSA-N
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Description

2-Bromo-4-ethyl-3-fluorobenzonitrile is an organic compound with the molecular formula C9H7BrFN It is a derivative of benzonitrile, featuring bromine, ethyl, and fluorine substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-ethyl-3-fluorobenzonitrile typically involves multi-step reactions. One common method includes the bromination of 4-ethyl-3-fluorobenzonitrile using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane (CH2Cl2) at low temperatures . The reaction conditions are carefully controlled to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-ethyl-3-fluorobenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution (SNAr) reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.

    Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck coupling, can be used to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents like toluene or DMF.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide can yield 2-methoxy-4-ethyl-3-fluorobenzonitrile, while coupling reactions can produce various biaryl compounds.

Scientific Research Applications

2-Bromo-4-ethyl-3-fluorobenzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its role in drug discovery and development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 2-Bromo-4-ethyl-3-fluorobenzonitrile involves its interactions with molecular targets through its functional groups. The bromine and fluorine atoms can participate in halogen bonding, while the nitrile group can engage in hydrogen bonding and dipole-dipole interactions. These interactions influence the compound’s reactivity and binding affinity with various targets, such as enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-fluorobenzonitrile: Lacks the ethyl group, making it less bulky and potentially altering its reactivity.

    4-Bromo-3-fluorobenzonitrile: Differently substituted, affecting its electronic properties and reactivity.

    2-Chloro-4-ethyl-3-fluorobenzonitrile:

Uniqueness

2-Bromo-4-ethyl-3-fluorobenzonitrile is unique due to the combination of bromine, ethyl, and fluorine substituents, which confer distinct electronic and steric properties. This uniqueness makes it valuable in specific synthetic applications and research areas.

Properties

Molecular Formula

C9H7BrFN

Molecular Weight

228.06 g/mol

IUPAC Name

2-bromo-4-ethyl-3-fluorobenzonitrile

InChI

InChI=1S/C9H7BrFN/c1-2-6-3-4-7(5-12)8(10)9(6)11/h3-4H,2H2,1H3

InChI Key

ZQSMRJMJKRVNFP-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=C(C=C1)C#N)Br)F

Origin of Product

United States

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